1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene
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Overview
Description
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The specific reagents and conditions for synthesizing this compound may vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom or other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups, along with the fluorine atom, can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes, including enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene: Similar in structure but lacks the tert-butoxy group.
1-Tert-butyl-3-cyclopropoxybenzene: Similar but without the fluorine atom.
1-Tert-butoxy-3-cyclopropoxybenzene: Similar but without the fluorine atom.
Uniqueness
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H17FO2 |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-12-7-9(14)6-11(8-12)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
WQZQDQVRZAXVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)F |
Origin of Product |
United States |
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